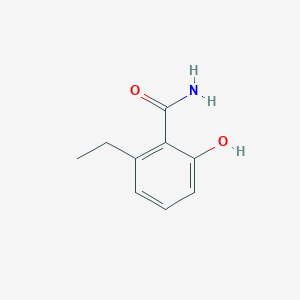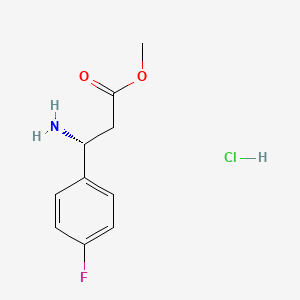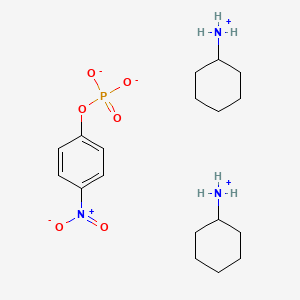
4-Nitrophenylphosphatebis(cyclohexylammonium)salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenylphosphatebis(cyclohexylammonium)salt is a chemical compound widely used as a substrate in biochemical assays, particularly in enzyme-linked immunosorbent assays (ELISA). It is known for its high sensitivity and is often used with alkaline phosphatase systems. The compound has the molecular formula C6H4NO6P · (C6H11NH3+)2 and a molecular weight of 417.44 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenylphosphatebis(cyclohexylammonium)salt typically involves the reaction of 4-nitrophenyl phosphate with cyclohexylamine. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a pH of around 10.4 using a glycine buffer that contains magnesium chloride and zinc chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The compound is typically produced in powder form and stored at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenylphosphatebis(cyclohexylammonium)salt primarily undergoes hydrolysis reactions. In the presence of alkaline phosphatase, it is hydrolyzed to produce 4-nitrophenol and inorganic phosphate. This reaction is commonly used in ELISA procedures to generate a yellow-colored product that can be measured spectrophotometrically at 405 nm .
Common Reagents and Conditions
Reagents: Alkaline phosphatase, glycine buffer, magnesium chloride, zinc chloride.
Conditions: pH 10.4, room temperature, incubation in the dark for 30 minutes .Major Products
The major product formed from the hydrolysis of this compound is 4-nitrophenol, which is yellow in color and can be measured spectrophotometrically .
Aplicaciones Científicas De Investigación
4-Nitrophenylphosphatebis(cyclohexylammonium)salt is extensively used in scientific research, particularly in the following areas:
Chemistry: As a substrate in enzyme assays to study the activity of phosphatases.
Biology: In ELISA procedures to detect the presence of specific antigens or antibodies.
Medicine: In diagnostic assays to measure enzyme activity in clinical samples.
Industry: In quality control processes to ensure the activity of enzyme preparations
Mecanismo De Acción
The mechanism of action of 4-Nitrophenylphosphatebis(cyclohexylammonium)salt involves its hydrolysis by alkaline phosphatase. The enzyme catalyzes the removal of the phosphate group from the compound, resulting in the formation of 4-nitrophenol and inorganic phosphate. The reaction proceeds through the formation of a phosphoenzyme intermediate, which is then hydrolyzed to release the products .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl phosphate: A similar compound used as a substrate in enzyme assays.
p-Nitrophenyl phosphate: Another substrate for alkaline phosphatase with similar applications
Uniqueness
4-Nitrophenylphosphatebis(cyclohexylammonium)salt is unique due to its high sensitivity and specificity in enzyme assays. Its ability to produce a yellow-colored product that can be easily measured spectrophotometrically makes it a preferred choice in various biochemical applications .
Propiedades
Fórmula molecular |
C18H32N3O6P |
|---|---|
Peso molecular |
417.4 g/mol |
Nombre IUPAC |
cyclohexylazanium;(4-nitrophenyl) phosphate |
InChI |
InChI=1S/C6H6NO6P.2C6H13N/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;2*7-6-4-2-1-3-5-6/h1-4H,(H2,10,11,12);2*6H,1-5,7H2 |
Clave InChI |
KXNNUYCXODNFBD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanol](/img/structure/B13029550.png)

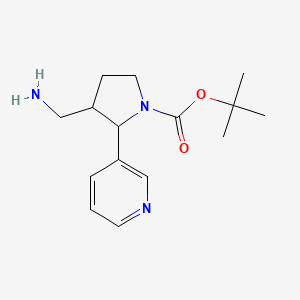
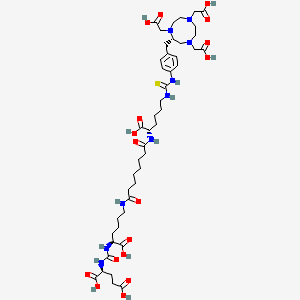

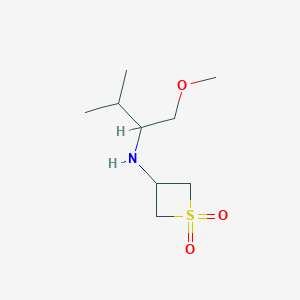
![3-Methylene-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13029592.png)

![8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13029604.png)

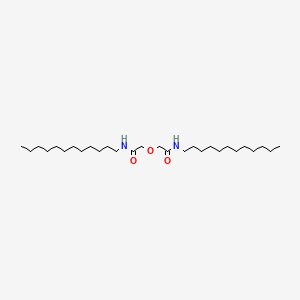
![(2S)-2-amino-4-[[(2S)-1-[[(3E,6R,9S,12S,13S,21S,24S,27S,28S,31R,32S)-13,32-dihydroxy-24-[(1S)-1-hydroxyethyl]-9-[(1S)-1-hydroxy-2-methylpropyl]-6-[1-(1H-indol-3-yl)ethyl]-3-(1H-indol-3-ylmethylidene)-21,28-dimethyl-2,5,8,11,17,20,23,26,30-nonaoxo-29-oxa-1,4,7,10,16,19,22,25-octazatricyclo[29.3.0.012,16]tetratriacontan-27-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13029621.png)
